molecular formula C7H16N2 B8519001 2-Methyl-4-ethylhexahydropyrimidine

2-Methyl-4-ethylhexahydropyrimidine

Cat. No.: B8519001
M. Wt: 128.22 g/mol
InChI Key: SLCHVDWAOLNLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-ethylhexahydropyrimidine (CAS: Not provided in evidence) is a saturated heterocyclic compound featuring a six-membered ring containing two nitrogen atoms at positions 1 and 2. The hexahydro designation indicates complete hydrogenation of the pyrimidine ring, resulting in a chair-like cyclohexane conformation. The substituents—a methyl group at position 2 and an ethyl group at position 4—influence its steric and electronic properties, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-diazinane

InChI

InChI=1S/C7H16N2/c1-3-7-4-5-8-6(2)9-7/h6-9H,3-5H2,1-2H3

InChI Key

SLCHVDWAOLNLDR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(N1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-Methyl-4-ethylhexahydropyrimidine and related compounds:

Compound Structure Boiling Point (°C) Applications Key Distinctions
This compound Hexahydro pyrimidine with methyl (C2) and ethyl (C4) substituents Not available Ligand in metal complexes, intermediate in organic synthesis Steric hindrance from ethyl group enhances selectivity in coordination chemistry
6-Chloro-4-hydroxypyrimidine Partially unsaturated pyrimidine with Cl (C6) and OH (C4) groups Not reported Precursor for agrochemicals, antiviral agents Electrophilic Cl and nucleophilic OH enable diverse substitution reactions
Hexahydropyrimidine (unsubstituted) Fully saturated pyrimidine ring ~150–160 Solvent, base in organic reactions Lack of substituents reduces steric effects, limiting catalytic applications
2,4,6-Trimethylhexahydropyrimidine Hexahydro pyrimidine with methyl groups at C2, C4, and C6 ~180–190 Phase-transfer catalyst, surfactant Increased lipophilicity due to three methyl groups

Key Findings from Research:

Reactivity : Unlike 6-Chloro-4-hydroxypyrimidine, which undergoes nucleophilic aromatic substitution (e.g., Cl replacement), this compound participates in alkylation or coordination due to its saturated structure and electron-rich nitrogen atoms .

Thermal Stability : Substituted hexahydropyrimidines (e.g., this compound) exhibit higher thermal stability compared to unsaturated analogs like 6-Chloro-4-hydroxypyrimidine, making them suitable for high-temperature reactions.

Biological Activity : While 6-Chloro-4-hydroxypyrimidine derivatives show antiviral activity, this compound is less explored in pharmacology but demonstrates promise in metal-drug conjugates due to its chelating ability.

Limitations of Available Evidence

Further experimental investigations are required to validate its physicochemical properties and industrial applicability.

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